molecular formula C13H17ClFN3 B12233208 N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12233208
M. Wt: 269.74 g/mol
InChI Key: FUOLIENOLHDSCG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the pyrazole ring and an isopropyl group attached to the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with 1-isopropyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, continuous flow reactors, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine
  • N-(4-fluorobenzyl)-1-ethyl-1H-pyrazol-4-amine
  • N-(4-fluorobenzyl)-1-propyl-1H-pyrazol-4-amine

Uniqueness

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the fluorobenzyl and isopropyl groups provides a distinct set of properties that can be advantageous in specific applications, such as increased lipophilicity and enhanced binding interactions.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-10(2)17-9-13(8-16-17)15-7-11-3-5-12(14)6-4-11;/h3-6,8-10,15H,7H2,1-2H3;1H

InChI Key

FUOLIENOLHDSCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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